molecular formula C13H10Cl2O5S B12767636 5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid CAS No. 83817-56-5

5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid

Cat. No.: B12767636
CAS No.: 83817-56-5
M. Wt: 349.2 g/mol
InChI Key: HZCMTSWVWXUEDR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid typically involves the chlorination of a precursor compound followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The chlorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxybenzenesulphonic acid
  • 3-Chloro-2-hydroxybenzenesulphonic acid
  • 5-Chloro-3-hydroxybenzenesulphonic acid

Uniqueness

5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid is unique due to the presence of two chlorine atoms and two hydroxyl groups, which provide distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

83817-56-5

Molecular Formula

C13H10Cl2O5S

Molecular Weight

349.2 g/mol

IUPAC Name

5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C13H10Cl2O5S/c14-9-1-2-11(16)7(4-9)3-8-5-10(15)6-12(13(8)17)21(18,19)20/h1-2,4-6,16-17H,3H2,(H,18,19,20)

InChI Key

HZCMTSWVWXUEDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O

Origin of Product

United States

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